4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride
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Overview
Description
4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride is a heterocyclic compound that features both a benzothiadiazole and a thiazole ring
Scientific Research Applications
4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
Target of Action
It’s known that this compound is used in the construction of fluorescent ultrathin covalent triazine framework (f-ctf) nanosheets . These nanosheets are used as a platform for sensing electron-rich primary aromatic amine (PAA) molecules .
Mode of Action
The compound, being an electron-deficient monomer, is introduced into the 2D framework of F-CTF nanosheets . The presence of this compound in the framework enhances the fluorescence quantum yield of the nanosheets . The compound interacts with its targets (PAAs) through a static quenching process, leading to the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions .
Biochemical Pathways
The compound plays a crucial role in the detection of paas, which are persistent and highly toxic organic pollutants .
Result of Action
The presence of 4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride in the F-CTF nanosheets results in high sensitivity and selectivity for PAA detection . The nanosheets exhibit unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride are largely attributed to its electron-deficient nature . This compound has been shown to interact with various biomolecules, particularly those that are electron-rich . For instance, it has been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets, which are ideal platforms for sensing electron-rich primary aromatic amine (PAA) molecules .
Cellular Effects
It is known that compounds with similar structures can have significant effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve static quenching processes . This is confirmed by the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and PAAs .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits high stability and fluorescence performance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride typically involves multi-step reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.
Thiadiazole derivatives: Compounds with the thiadiazole ring also show a wide range of pharmacological properties.
Uniqueness
4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride is unique due to the combination of both benzothiadiazole and thiazole rings in its structure. This dual-ring system enhances its chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-(2,1,3-benzothiadiazol-5-yl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S2.ClH/c10-9-11-8(4-14-9)5-1-2-6-7(3-5)13-15-12-6;/h1-4H,(H2,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUYRYAELRCULH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C3=CSC(=N3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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